O-(3-chlorophenyl)hydroxylamine
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Overview
Description
O-(3-chlorophenyl)hydroxylamine is an organic compound with the molecular formula C6H6ClNO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
O-(3-chlorophenyl)hydroxylamine primarily targets aldehydes and ketones . These compounds are crucial in various biological processes, including energy metabolism and signal transduction.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . The oxygen atom in the hydroxylamine acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
This compound affects the metabolic pathways involving aldehydes and ketones. By reacting with these compounds, it forms oximes, altering the normal flow of these metabolic pathways .
Result of Action
The primary result of this compound’s action is the formation of oximes . Oximes are compounds that can have various biological activities, depending on their structure and the nature of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(3-chlorophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-arylation of hydroxylamines. For instance, a palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides can be used to prepare O-arylhydroxylamines . This method offers short reaction times and broad substrate scope.
Another method involves the reaction of hydroxylamine with 3-chlorophenyl derivatives under mild conditions. This approach is eco-friendly and offers high yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
O-(3-chlorophenyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-(3-chlorophenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- O-(4-chlorophenyl)hydroxylamine
- O-(2-chlorophenyl)hydroxylamine
- O-(3-bromophenyl)hydroxylamine
Uniqueness
O-(3-chlorophenyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
O-(3-chlorophenyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVUPKMLVZJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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